molecular formula C14H16N2O B1280778 N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine CAS No. 56705-87-4

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B1280778
CAS No.: 56705-87-4
M. Wt: 228.29 g/mol
InChI Key: CIKCSTNDCHSSHE-UHFFFAOYSA-N
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Description

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine is an organic compound with the molecular formula C14H16N2O It is a derivative of aniline and is characterized by the presence of an aminophenoxy group attached to a phenyl ring, which is further connected to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.

    Materials Science: The compound is utilized in the development of materials with specific thermal and mechanical properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine involves its interaction with various molecular targets and pathways. The aminophenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dimethylamine group can act as a nucleophile, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)phenylamine: Similar structure but lacks the dimethylamine group.

    N,N-Dimethylaniline: Contains the dimethylamine group but lacks the aminophenoxy group.

    4-(4-Diethylaminophenoxy)phenylamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine is unique due to the combination of the aminophenoxy and dimethylamine groups, which confer specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(4-aminophenoxy)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(2)12-4-3-5-14(10-12)17-13-8-6-11(15)7-9-13/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKCSTNDCHSSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477486
Record name N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-87-4
Record name 3-(4-Aminophenoxy)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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